1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features both tetrazole and pyrazole moieties. These heterocyclic structures are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole and pyrazole intermediates. One common method involves the cycloaddition of sodium azide with nitriles to form the tetrazole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to accelerate the reaction rates and improve yields. The use of catalysts such as zinc salts or L-proline can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The tetrazole and pyrazole rings can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts like zinc chloride and L-proline . Reaction conditions often involve refluxing in solvents such as DMF or xylenes under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to active sites on enzymes, while the pyrazole ring can interact with various receptors through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole derivatives: Known for their biological activities, including antibacterial and antifungal properties.
Pyrazole derivatives: Studied for their anti-inflammatory and anticancer activities.
Uniqueness
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its combination of tetrazole and pyrazole rings, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these moieties .
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
1-propan-2-yl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-10(2)20-8-7-13(17-20)14(22)16-11-3-5-12(6-4-11)21-9-15-18-19-21/h3-10H,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXLRBANTQTMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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